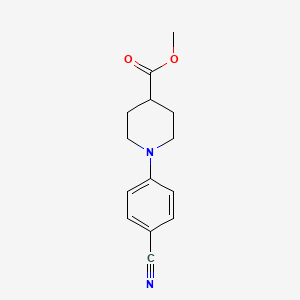
Methyl 1-(4-cyanophenyl)piperidine-4-carboxylate
Cat. No. B8698667
M. Wt: 244.29 g/mol
InChI Key: WUQURSFSMDAYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09150575B2
Procedure details


(Trimethylsilyl)diazomethane (2.0 M solution in hexane, 2.7 mL, 5.40 mmol) was added to a mixed solution of 1-(4-cyanophenyl)piperidine-4-carboxylic acid (1.13 g, 4.91 mmol) in THF (13 mL) and methanol (6.5 mL) (2:1, v/v), and the mixture was stirred at room temperature for 1 hour. Acetic acid (appropriate amount) was added to the reaction solution to stop the reaction. Then, the solvent was distilled off under reduced pressure. A saturated sodium bicarbonate aqueous solution was added to the obtained residue, followed by extraction with ethyl acetate. The obtained organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=80/20] to obtain the title compound (1.06 g, yield: 88%).





Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Si](C=[N+]=[N-])(C)C.[C:8]([C:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH2:21][CH2:20][CH:19]([C:22]([OH:24])=[O:23])[CH2:18][CH2:17]2)=[CH:12][CH:11]=1)#[N:9].C(O)(=O)C>C1COCC1.CO>[C:8]([C:10]1[CH:11]=[CH:12][C:13]([N:16]2[CH2:17][CH2:18][CH:19]([C:22]([O:24][CH3:1])=[O:23])[CH2:20][CH2:21]2)=[CH:14][CH:15]=1)#[N:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
1.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)N1CCC(CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
v/v), and the mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A saturated sodium bicarbonate aqueous solution was added to the obtained residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The obtained organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=80/20]
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)N1CCC(CC1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.06 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
